7-chloro-N,N-diethyl-9-oxo-9H-xanthene-2-sulfonamide
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Overview
Description
7-Chloro-NN-diethyl-9-oxo-9H-xanthene-2-sulfonamide is a synthetic organic compound belonging to the class of xanthene derivatives Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-NN-diethyl-9-oxo-9H-xanthene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Chlorination: The xanthene core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.
Sulfonation: The chlorinated xanthene is sulfonated using chlorosulfonic acid to introduce the sulfonamide group at the 2-position.
N,N-Diethylation: Finally, the sulfonated xanthene is reacted with diethylamine to introduce the NN-diethyl group.
Industrial Production Methods
Industrial production of 7-chloro-NN-diethyl-9-oxo-9H-xanthene-2-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-NN-diethyl-9-oxo-9H-xanthene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-NN-diethyl-9-oxo-9H-xanthene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-NN-diethyl-9-oxo-9H-xanthene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-N-(2H-tetrazol-5-yl)-9H-xanthene-2-sulfonamide
- 6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid
Uniqueness
7-Chloro-NN-diethyl-9-oxo-9H-xanthene-2-sulfonamide is unique due to the presence of the chlorine atom at the 7-position and the NN-diethyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other xanthene derivatives.
Properties
Molecular Formula |
C17H16ClNO4S |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
7-chloro-N,N-diethyl-9-oxoxanthene-2-sulfonamide |
InChI |
InChI=1S/C17H16ClNO4S/c1-3-19(4-2)24(21,22)12-6-8-16-14(10-12)17(20)13-9-11(18)5-7-15(13)23-16/h5-10H,3-4H2,1-2H3 |
InChI Key |
DUGURXNURSCVRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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